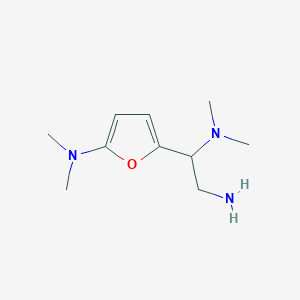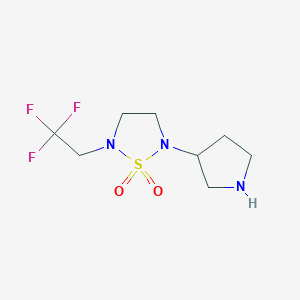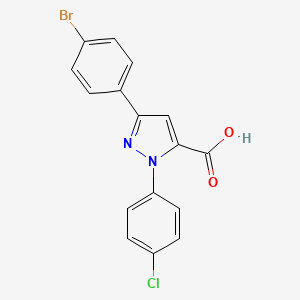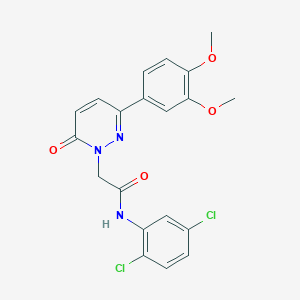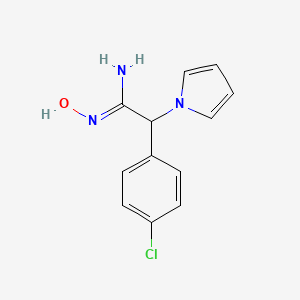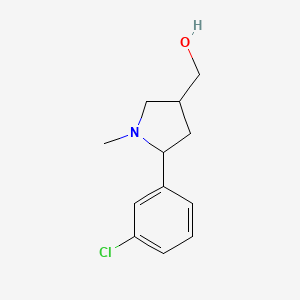![molecular formula C22H32O5 B14870563 [(5S,8S,8aR)-5-(2-acetyloxypropan-2-yl)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-6-yl] (Z)-2-methylbut-2-enoate](/img/structure/B14870563.png)
[(5S,8S,8aR)-5-(2-acetyloxypropan-2-yl)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-6-yl] (Z)-2-methylbut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Torilin is a guaiane-type sesquiterpene isolated from the fruits of Torilis japonica, a plant belonging to the Apiaceae family . This compound has garnered significant attention due to its diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of torilin involves several steps, starting from the extraction of Torilis japonica fruit. The fruit is typically extracted using solvents such as distilled water or ethanol . The extract is then subjected to chromatographic techniques to isolate torilin .
Industrial Production Methods
The use of high-performance liquid chromatography (HPLC) is common for the quantification and purification of torilin .
Análisis De Reacciones Químicas
Types of Reactions
Torilin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of torilin can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Torilin exerts its effects through various molecular targets and pathways. It inhibits inflammation by limiting TAK1-mediated MAP kinase and NF-κB activation . Additionally, torilin induces vasodilation by blocking voltage-dependent potassium channels and inhibiting vascular contraction induced by phenylephrine or potassium chloride .
Comparación Con Compuestos Similares
Torilin is unique among sesquiterpenes due to its diverse biological activities. Similar compounds include:
Epoxytorilinol: Another guaiane-type sesquiterpene with similar biological activities.
11-acetoxy-8-isobutyryl-4-guaien-3-one: Exhibits anti-inflammatory properties.
11-acetoxy-8-methacrylyl-4-guaien-3-one: Known for its inhibitory effects on nitric oxide production.
Torilin stands out due to its broad spectrum of biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C22H32O5 |
|---|---|
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
[(5S,8S,8aR)-5-(2-acetyloxypropan-2-yl)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-6-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C22H32O5/c1-8-12(2)21(25)26-20-9-13(3)16-11-19(24)14(4)17(16)10-18(20)22(6,7)27-15(5)23/h8,13,16,18,20H,9-11H2,1-7H3/b12-8-/t13-,16+,18-,20?/m0/s1 |
Clave InChI |
IQWVFAXBJQKUDH-LEXNJIKYSA-N |
SMILES isomérico |
C/C=C(/C)\C(=O)OC1C[C@@H]([C@H]2CC(=O)C(=C2C[C@@H]1C(C)(C)OC(=O)C)C)C |
SMILES canónico |
CC=C(C)C(=O)OC1CC(C2CC(=O)C(=C2CC1C(C)(C)OC(=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


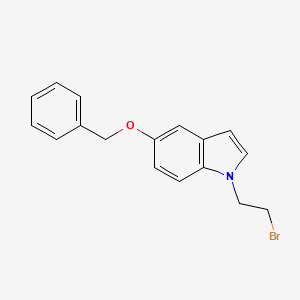

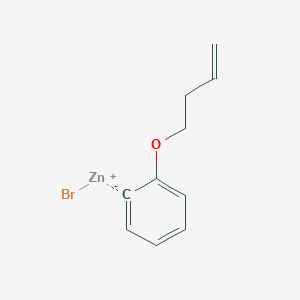
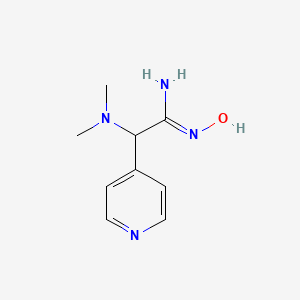
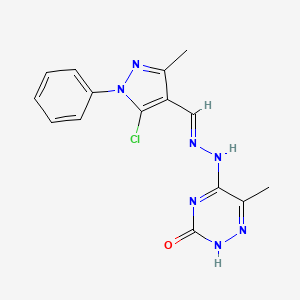

![1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-carboxylic acid](/img/structure/B14870520.png)
